molecular formula C16H14BrN3O4 B3854598 N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2-nitrophenoxy)acetohydrazide

N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2-nitrophenoxy)acetohydrazide

Cat. No.: B3854598
M. Wt: 392.20 g/mol
InChI Key: YMEFURMVONFHLQ-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2-nitrophenoxy)acetohydrazide is an organic compound that features a hydrazide functional group. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and nitro groups in its structure suggests that it may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2-nitrophenoxy)acetohydrazide typically involves the condensation of 4-bromoacetophenone with 2-(2-nitrophenoxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2-nitrophenoxy)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.

    Substitution: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: 2-(2-aminophenoxy)acetohydrazide.

    Reduction: Various substituted phenyl derivatives.

    Substitution: Hydrazones with different aldehydes or ketones.

Scientific Research Applications

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2-nitrophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe for studying enzyme activity due to its reactive functional groups.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2-nitrophenoxy)acetohydrazide is not fully understood. it is believed to interact with biological molecules through its hydrazide and nitro groups. These functional groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The bromine atom may also contribute to the compound’s biological activity by enhancing its ability to penetrate cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide.
  • N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide.
  • N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide.

Uniqueness

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2-nitrophenoxy)acetohydrazide is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups in a single molecule makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O4/c1-11(12-6-8-13(17)9-7-12)18-19-16(21)10-24-15-5-3-2-4-14(15)20(22)23/h2-9H,10H2,1H3,(H,19,21)/b18-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEFURMVONFHLQ-WOJGMQOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)COC1=CC=CC=C1[N+](=O)[O-])C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC=CC=C1[N+](=O)[O-])/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2-nitrophenoxy)acetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2-nitrophenoxy)acetohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2-nitrophenoxy)acetohydrazide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2-nitrophenoxy)acetohydrazide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2-nitrophenoxy)acetohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2-nitrophenoxy)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.